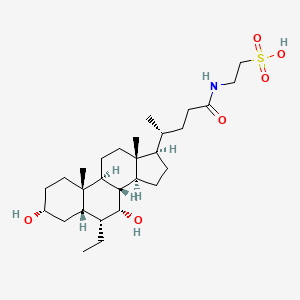

Tauro-obeticholic acid

Descripción

Propiedades

IUPAC Name |

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZXQTZLWHAKAC-NQGMLVFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863239-61-6 | |

| Record name | Obeticholic acid metabolite UPF-1443 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAURO-OBETICHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IG4XE90K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tauro-Obeticholic Acid: A Deep Dive into its Hepatocellular Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tauro-obeticholic acid (T-OCA) is the taurine-conjugated active metabolite of obeticholic acid (OCA), a potent and selective agonist of the Farnesoid X Receptor (FXR).[1][2][3] OCA, a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), is approximately 100-fold more potent than its endogenous counterpart in activating FXR.[4][5] FXR is a nuclear receptor highly expressed in hepatocytes and enterocytes, where it functions as a master regulator of bile acid, lipid, and glucose homeostasis.[6][7][8] This technical guide provides an in-depth exploration of the molecular mechanisms through which T-OCA exerts its effects on hepatocytes, with a focus on its role in regulating bile acid metabolism and its therapeutic implications in cholestatic liver diseases.

Core Mechanism of Action: FXR Agonism

The primary mechanism of action of this compound in hepatocytes is the activation of the Farnesoid X Receptor (FXR).[6][9] Upon entering the hepatocyte, T-OCA binds to and activates FXR. FXR then forms a heterodimer with the Retinoid X Receptor (RXR), and this complex translocates to the nucleus.[10] The FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[10] This activation initiates a cascade of downstream signaling events that collectively work to reduce the intracellular concentration of bile acids, thereby protecting hepatocytes from bile acid-induced toxicity.[4][8][11]

Signaling Pathway of T-OCA in Hepatocytes

Caption: Signaling pathway of this compound in hepatocytes.

Regulation of Bile Acid Homeostasis

T-OCA modulates the expression of key genes involved in the synthesis, transport, and metabolism of bile acids.

Suppression of Bile Acid Synthesis

A critical effect of T-OCA-mediated FXR activation is the potent suppression of de novo bile acid synthesis.[4][11] This is achieved primarily through two interconnected pathways:

-

Induction of Small Heterodimer Partner (SHP) : In the liver, FXR activation directly induces the expression of SHP (encoded by the NR0B2 gene).[4][12] SHP, in turn, acts as a transcriptional repressor of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[6][8]

-

Induction of Fibroblast Growth Factor 19 (FGF19) : In the intestine, FXR activation by bile acids (including reabsorbed OCA) stimulates the synthesis and secretion of FGF19.[6][13] FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes.[6] This binding event activates a signaling cascade that also leads to the repression of CYP7A1 gene expression.[6][14]

By suppressing CYP7A1, T-OCA effectively reduces the conversion of cholesterol into bile acids, thereby decreasing the overall intracellular bile acid pool and mitigating hepatotoxicity.[4][8]

Enhancement of Bile Acid Efflux

In addition to inhibiting synthesis, T-OCA promotes the transport of bile acids out of hepatocytes. FXR activation upregulates the expression of several key bile acid transporters:

-

Bile Salt Export Pump (BSEP) : Located on the canalicular (apical) membrane of hepatocytes, BSEP (encoded by ABCB11) is the primary transporter responsible for secreting bile acids into the bile canaliculi.[6][8]

-

Organic Solute Transporter Alpha and Beta (OSTα/OSTβ) : This heterodimeric transporter is located on the basolateral membrane of hepatocytes and facilitates the efflux of bile acids back into the sinusoidal blood.[4][11]

The coordinated upregulation of these transporters enhances the clearance of bile acids from the liver, further contributing to the reduction of hepatocellular bile acid concentrations.[4][11]

Quantitative Data on T-OCA/OCA Effects in Hepatocytes

The following tables summarize the quantitative effects of OCA on gene expression and bile acid levels in primary human hepatocytes. It is important to note that T-OCA and Glyco-OCA, the primary metabolites of OCA, have been shown to be equipotent to the parent compound in activating FXR.[4]

Table 1: Effect of Obeticholic Acid on Gene Expression in Sandwich-Cultured Human Hepatocytes (SCHH)

| Target Gene | Function | OCA Concentration (1 µmol/L) - Fold Change vs. Control | Reference |

| SHP | Represses CYP7A1 | 3.7 ± 0.2 | [4][11] |

| FGF-19 | Represses CYP7A1 | 735 ± 63 | [4][11] |

| CYP7A1 | Bile Acid Synthesis | 99% reduction | [4] |

| BSEP | Canalicular Bile Acid Efflux | 6.4 ± 0.8 | [4][11] |

| OSTα | Basolateral Bile Acid Efflux | 6.4 ± 0.2 | [4][11] |

| OSTβ | Basolateral Bile Acid Efflux | 42.9 ± 7.9 | [4][11] |

Table 2: Effect of Obeticholic Acid on Bile Acid Levels in SCHH

| Parameter | OCA Concentration (1 µmol/L) - % of Control | Reference |

| Total Bile Acid Content | 42.7 ± 20.5% | [4][11] |

| Intracellular d8-TCA Concentration | 39.6 ± 8.9% | [4][11] |

Anti-Inflammatory and Anti-Fibrotic Effects

Beyond its effects on bile acid homeostasis, T-OCA exhibits anti-inflammatory and anti-fibrotic properties in the liver.[15][16] In hepatic macrophages (Kupffer cells) and hepatic stellate cells (HSCs), FXR activation by OCA has been shown to suppress pro-inflammatory signaling pathways, such as NF-κB.[7] This leads to a reduction in the expression of pro-inflammatory cytokines.[16] By mitigating inflammation and inhibiting the activation of HSCs, the primary cell type responsible for liver fibrosis, T-OCA can help to attenuate the progression of liver scarring.[8][16]

Experimental Protocols

FXR Activation Assay (Luciferase Reporter Assay)

This protocol describes a common in vitro method to assess the potency of compounds like T-OCA in activating FXR.

Objective: To quantify the activation of FXR by T-OCA in a cellular context.

Materials:

-

HepG2 cells (or other suitable human hepatocyte cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

FXR expression plasmid

-

RXR expression plasmid

-

FXRE-luciferase reporter plasmid (containing multiple copies of an FXRE upstream of a luciferase gene)

-

Transfection reagent (e.g., FuGene 6)

-

This compound (T-OCA)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[10] A control plasmid (e.g., β-galactosidase) can be included to normalize for transfection efficiency.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of T-OCA or a vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.[10]

-

Data Analysis: Normalize the luciferase activity to the control transfection reporter (if used). Plot the normalized luciferase activity against the log of the T-OCA concentration to generate a dose-response curve and calculate the EC50 value.

Caption: Workflow for an FXR activation luciferase reporter assay.

Gene Expression Analysis in Sandwich-Cultured Human Hepatocytes (SCHH)

This protocol outlines the methodology for studying the effect of T-OCA on the expression of target genes in a physiologically relevant in vitro model.

Objective: To measure changes in the mRNA levels of key genes involved in bile acid homeostasis in response to T-OCA treatment.

Materials:

-

Cryopreserved primary human hepatocytes

-

Collagen-coated culture plates

-

Hepatocyte culture medium

-

Matrigel or another suitable extracellular matrix overlay

-

This compound (T-OCA)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix

-

Primers and probes for target genes (e.g., CYP7A1, SHP, BSEP, OSTα, OSTβ) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates.

-

Matrigel Overlay: After cell attachment (typically 4-6 hours), overlay the cells with a layer of Matrigel to establish the sandwich culture configuration. This helps maintain hepatocyte polarity and function.

-

Stabilization: Culture the SCHH for 48-72 hours to allow them to stabilize.

-

T-OCA Treatment: Replace the culture medium with fresh medium containing the desired concentrations of T-OCA or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[4]

-

RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

Quantitative PCR (qPCR): Perform qPCR using specific primers and probes for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound exerts its primary effects in hepatocytes through potent and selective activation of the Farnesoid X Receptor. This initiates a cascade of transcriptional changes that collectively lead to a reduction in the synthesis of bile acids and an increase in their efflux from the liver. These mechanisms protect hepatocytes from the cytotoxic effects of bile acid accumulation. Furthermore, the anti-inflammatory and anti-fibrotic actions of T-OCA contribute to its therapeutic potential in a range of chronic liver diseases. The experimental protocols detailed herein provide a framework for the continued investigation of FXR agonists and their impact on hepatocyte biology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nova.elsevierpure.com [nova.elsevierpure.com]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacotoxicology of Clinically-Relevant Concentrations of Obeticholic Acid in an Organotypic Human Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Navigating the Metabolic Maze: A Technical Guide to Tauro-obeticholic Acid vs. Obeticholic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of obeticholic acid (OCA) and its primary taurine-conjugated metabolite, tauro-obeticholic acid (T-OCA). This document details the comparative metabolism, outlines key experimental protocols for their study, and presents quantitative data to support further research and development in the field of liver diseases.

Introduction: The Farnesoid X Receptor and its Synthetic Agonist

Obeticholic acid (OCA) is a potent, selective agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2][3] As a synthetic analog of the primary human bile acid chenodeoxycholic acid (CDCA), OCA plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[2][3] Its primary therapeutic application is in the treatment of chronic liver diseases such as primary biliary cholangitis (PBC).[4] Understanding the metabolic fate of OCA, particularly its conversion to and from T-OCA, is critical for optimizing its therapeutic efficacy and safety profile.

The Metabolic Journey: From Obeticholic Acid to its Conjugates and Back

The metabolism of obeticholic acid primarily involves conjugation in the liver, followed by secretion into the bile, and subsequent enterohepatic recirculation. A key step in this process is the formation of glyco-obeticholic acid (G-OCA) and this compound (T-OCA).

Hepatic Conjugation: The Role of Glycine (B1666218) and Taurine (B1682933)

Upon reaching the liver, OCA undergoes conjugation with the amino acids glycine or taurine.[5][6] This process is catalyzed by two key enzymes: bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT).[7][8] A single human enzyme, hBAT, is capable of catalyzing the conjugation of bile acids with both glycine and taurine.[9] The addition of these hydrophilic amino acid moieties increases the water solubility of OCA, facilitating its transport and excretion.

While the precise glycine-to-taurine conjugation ratio (G/T ratio) for obeticholic acid in humans has not been definitively established in the reviewed literature, studies on endogenous bile acids indicate a typical G/T ratio of approximately 3:1 in healthy adults.[2] This ratio can be influenced by various factors, including diet and the presence of liver disease.[10] For instance, in cirrhotic patients, a decrease in the G/T ratio has been observed.[5]

Enterohepatic Recirculation and Deconjugation

The conjugated forms, G-OCA and T-OCA, are secreted into the bile and subsequently enter the small intestine.[6] In the intestinal lumen, gut microbiota play a critical role in the deconjugation of these metabolites, cleaving the amide bond to release the parent OCA.[6][11] This unconjugated OCA can then be reabsorbed from the intestine and return to the liver via the portal circulation, completing the enterohepatic recirculation loop.

Taurine-conjugated bile acids have been shown to be more resistant to hydrolysis by intestinal bacteria compared to their glycine-conjugated counterparts.[12] This suggests that T-OCA may have a longer residence time in the enterohepatic circulation compared to G-OCA.

Metabolic Stability

Obeticholic acid is designed to be more metabolically stable than its natural counterpart, CDCA. Specifically, it is resistant to 7α-dehydroxylation by intestinal bacteria, a common metabolic pathway for primary bile acids that leads to the formation of more toxic secondary bile acids like lithocholic acid.[13]

Role of Cytochrome P450

The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is involved in the metabolism and detoxification of various bile acids.[4][14] While direct metabolism of OCA by CYP3A4 is not its primary metabolic route, the activation of FXR by OCA can modulate the expression of CYP3A4, adding another layer of complexity to its metabolic profile.[15][16]

Quantitative Analysis of OCA and its Metabolites

The following tables summarize the pharmacokinetic parameters and concentration ranges of OCA, G-OCA, and T-OCA in human plasma, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Pharmacokinetic Parameters of Obeticholic Acid

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [5] |

| Plasma Protein Binding | >99% | [5] |

| Primary Route of Elimination | Feces (~87%) | [5] |

| Urinary Excretion | <3% | [5] |

Table 2: Linear Concentration Ranges of OCA and its Metabolites in Human Plasma

| Analyte | Linear Range (Study 1) | Linear Range (Study 2) |

| Obeticholic Acid (OCA) | 0.410 - 120.466 ng/mL | 0.2506 - 100.2 ng/mL |

| Glyco-obeticholic Acid (G-OCA) | 0.414 - 121.708 ng/mL | 0.2500 - 100.0 ng/mL |

| This compound (T-OCA) | 0.255 - 75.101 ng/mL | 0.1250 - 50.00 ng/mL |

| Data from references[1] and[17]. |

Experimental Protocols for Studying OCA and T-OCA Metabolism

This section provides detailed methodologies for key experiments used to investigate the metabolic pathways of OCA and T-OCA.

Quantification of OCA, G-OCA, and T-OCA in Human Plasma by LC-MS/MS

This protocol describes a method for the simultaneous quantification of OCA and its major metabolites in human plasma.

4.1.1. Materials and Reagents

-

Obeticholic acid, Glyco-obeticholic acid, and this compound analytical standards

-

Stable isotope-labeled internal standards (e.g., d4-OCA, d4-G-OCA, d4-T-OCA)

-

Human plasma (K2-EDTA)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Water (deionized, 18 MΩ)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

4.1.2. Sample Preparation (Solid-Phase Extraction)

-

Spike 250 µL of human plasma with the internal standard solution.

-

Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. LC-MS/MS Conditions

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes (e.g., start at 30% B, increase to 90% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for OCA, G-OCA, T-OCA, and their internal standards.

In Vitro Metabolism of Obeticholic Acid using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of OCA in human liver microsomes.

4.2.1. Materials and Reagents

-

Pooled human liver microsomes (HLM)

-

Obeticholic acid

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

4.2.2. Incubation Procedure

-

Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) and obeticholic acid (final concentration 1 µM) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples at 10,000 x g for 10 minutes to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent OCA.

Study of Obeticholic Acid Metabolism and Transport in Sandwich-Cultured Human Hepatocytes (SCHs)

This protocol describes the use of SCHs to investigate the hepatic uptake, metabolism, and biliary excretion of OCA.

4.3.1. Materials and Reagents

-

Cryopreserved human hepatocytes

-

Collagen-coated plates

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Matrigel or another extracellular matrix overlay

-

Obeticholic acid

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium

4.3.2. Cell Culture and Experiment

-

Thaw and plate cryopreserved human hepatocytes on collagen-coated plates.

-

After cell attachment, overlay the hepatocytes with a layer of Matrigel to form the "sandwich" culture.

-

Maintain the cultures for 4-5 days to allow for the formation of bile canaliculi.

-

Uptake and Metabolism:

-

Incubate the SCHs with a known concentration of obeticholic acid in culture medium for various time points.

-

Lyse the cells and collect the cell lysate and the culture medium.

-

Analyze the cell lysate and medium by LC-MS/MS to determine the intracellular and extracellular concentrations of OCA, G-OCA, and T-OCA.

-

-

Biliary Excretion:

-

Incubate the SCHs with obeticholic acid.

-

To differentiate between basolateral and canalicular excretion, perform parallel incubations in HBSS with calcium (maintains tight junctions) and HBSS without calcium (disrupts tight junctions, releasing biliary content).

-

Quantify the analytes in the cell lysates and incubation buffers to calculate the biliary excretion index.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of obeticholic acid and a typical experimental workflow.

Caption: Metabolic pathway of obeticholic acid.

Caption: LC-MS/MS experimental workflow.

Conclusion

The metabolic landscape of obeticholic acid is characterized by a dynamic interplay of hepatic conjugation, biliary excretion, and enterohepatic recirculation, with this compound being a key active metabolite. A thorough understanding of these pathways, supported by robust quantitative methods and relevant in vitro models, is paramount for the continued development and clinical application of OCA and other FXR agonists. This technical guide provides a foundational resource for researchers dedicated to advancing the science of liver disease therapeutics.

References

- 1. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upregulation of Taurine Biosynthesis and Bile Acid Conjugation with Taurine through FXR in a Mouse Model with Human-like Bile Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 4. mercell.com [mercell.com]

- 5. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nssresearchjournal.com [nssresearchjournal.com]

- 7. Use of sandwich-cultured hepatocytes to evaluate impaired bile acid transport as a mechanism of drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An integrated analysis of bile acid metabolism in humans with severe obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dietary modifications of the biliary bile acid glycine:taurine ratio and activity of hepatic bile acid-CoA:amino acid N-acyltransferase (EC 2.3.1) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. The biochemical basis for the conjugation of bile acids with either glycine or taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bile Acids Kit for LC-MS [sigmaaldrich.com]

- 16. Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tauro-obeticholic Acid: A Technical Guide to Synthesis, Chemical Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-obeticholic acid (T-OCA) is the taurine-conjugated form and a primary active metabolite of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist. As a key mediator of OCA's pharmacological effects, T-OCA plays a crucial role in the regulation of bile acid homeostasis, lipid metabolism, and inflammatory responses. This technical guide provides a comprehensive overview of the synthesis of T-OCA, its key chemical properties, and detailed methodologies for its application in preclinical research. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of FXR agonists in liver diseases and other metabolic disorders.

Chemical Properties

This compound is a synthetic bile acid analogue. Its chemical structure consists of the obeticholic acid backbone conjugated to a taurine (B1682933) molecule via an amide linkage. This conjugation enhances its water solubility compared to the parent compound, OCA.

| Property | Value |

| IUPAC Name | 2-[[(3α,5β,6α,7α)-6-ethyl-3,7-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic acid |

| Synonyms | T-OCA, Obeticholic Acid Taurine Conjugate, Tauro-6-ethylchenodeoxycholic acid |

| CAS Number | 863239-61-6 |

| Molecular Formula | C₂₈H₄₉NO₆S |

| Molecular Weight | 527.76 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol. |

| Storage | Store at -20°C for long-term stability. |

Synthesis of this compound

The synthesis of this compound is achieved through the conjugation of obeticholic acid with taurine. The following protocol is a general method adapted from the synthesis of other taurine-conjugated bile acids.

Experimental Protocol: Taurine Conjugation of Obeticholic Acid

Materials:

-

Obeticholic acid (OCA)

-

Taurine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol/acetic acid mixture)

Procedure:

-

Activation of Obeticholic Acid:

-

Dissolve obeticholic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir the reaction mixture at 0°C for 1 hour, then at room temperature overnight.

-

-

Conjugation with Taurine:

-

In a separate flask, dissolve taurine (1.5 equivalents) in a saturated aqueous solution of sodium bicarbonate.

-

Slowly add the taurine solution to the activated obeticholic acid mixture from step 1.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DMF.

-

Acidify the filtrate to a pH of approximately 2-3 with 1M HCl.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a chloroform/methanol/acetic acid solvent system.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

-

Expected Yield: 70-80%

Mechanism of Action: FXR Signaling Pathway

This compound, as an active metabolite of OCA, exerts its biological effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.

FXR Signaling Pathway Diagram

Tauro-obeticholic Acid: An In-Depth Technical Guide to the Active Metabolite of Obeticholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent for various chronic liver diseases.[1][2] As a synthetic analog of the primary bile acid chenodeoxycholic acid (CDCA), OCA exhibits approximately 100-fold greater potency in activating FXR.[3][4] Upon administration, Obeticholic acid undergoes extensive metabolism in the liver, where it is conjugated with the amino acids glycine (B1666218) and taurine (B1682933) to form glyco-obeticholic acid and tauro-obeticholic acid, respectively.[5] This guide focuses on this compound, a major and pharmacologically active metabolite of Obeticholic acid.[6][7]

This technical document provides a comprehensive overview of this compound, including its formation, pharmacokinetic profile, and mechanism of action as an FXR agonist. It is intended to serve as a resource for researchers and professionals involved in drug development and the study of liver diseases.

Metabolism of Obeticholic Acid

The primary metabolic pathway for Obeticholic acid involves conjugation in the liver. This biotransformation process is a crucial step in the enterohepatic circulation of bile acids.

Metabolic Pathway of Obeticholic Acid

Caption: Metabolic conversion of Obeticholic acid.

Pharmacological Activity

Both Obeticholic acid and its taurine conjugate, this compound, are potent agonists of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[6][7] The activity of the conjugated metabolites is reported to be nearly identical to that of the parent compound, Obeticholic acid.[6]

FXR Agonist Potency

| Compound | EC50 (FXR Activation) | Potency vs. CDCA | Reference |

| Obeticholic Acid (OCA) | ~100 nM - 600 nM | ~20-100 fold | [4][8][9] |

| This compound | Active Metabolite | Similar to OCA | [6] |

| Chenodeoxycholic Acid (CDCA) | ~10 µM | 1-fold | [10] |

Pharmacokinetics

Following oral administration, Obeticholic acid is rapidly absorbed and extensively metabolized into its active conjugates. The pharmacokinetic parameters of Obeticholic acid and its primary metabolites have been characterized in healthy subjects.

Pharmacokinetic Parameters in Healthy Chinese Subjects (Single 5 mg Dose, Fasting)

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t1/2 (hr) |

| Obeticholic Acid | 13.9 ± 6.2 | 1.5 (0.5 - 4.0) | 33.5 ± 12.0 | 11.5 ± 5.0 |

| Glyco-obeticholic Acid | 42.1 ± 13.9 | 4.0 (1.0 - 12.0) | 413.2 ± 133.5 | 26.3 ± 9.4 |

| This compound | 7.9 ± 3.0 | 4.0 (1.0 - 12.0) | 73.0 ± 26.6 | 21.4 ± 8.1 |

Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax.

Signaling Pathway

Activation of FXR by Obeticholic acid and this compound triggers a cascade of downstream signaling events that regulate the expression of numerous target genes involved in bile acid homeostasis.

FXR Signaling Pathway

Caption: FXR signaling cascade activation.

Experimental Protocols

In Vitro FXR Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the potency of compounds as FXR agonists.

1. Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HepG2 or HEK293) in a 96-well plate.

-

Co-transfect the cells with an FXR expression vector and a luciferase reporter plasmid containing an FXR response element (FXRE). An internal control vector (e.g., Renilla luciferase) is also co-transfected to normalize for transfection efficiency.

2. Compound Treatment:

-

After transfection, treat the cells with varying concentrations of the test compound (e.g., Obeticholic acid, this compound) or a vehicle control.

3. Luciferase Assay:

-

Following an incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[4][10]

Quantification of Obeticholic Acid and Metabolites in Plasma by LC-MS/MS

This protocol outlines the general steps for the simultaneous quantification of Obeticholic acid, Glyco-obeticholic acid, and this compound in human plasma.

1. Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analytes).

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Centrifuge the sample and collect the supernatant.

-

The supernatant can be further purified using solid-phase extraction (SPE).[9][11]

2. LC-MS/MS Analysis:

-

Inject the prepared sample onto a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable C18 column for chromatographic separation.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of each analyte and internal standard.[9][11]

3. Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the concentration of each analyte in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

In Vitro Metabolism in Sandwich-Cultured Human Hepatocytes (SCHH)

This method is used to study the metabolism and transport of drugs in a system that mimics the in vivo liver environment.

1. Cell Culture:

-

Plate primary human hepatocytes on collagen-coated plates and overlay with a layer of extracellular matrix (e.g., Matrigel) to form a sandwich culture. This configuration helps maintain the polarity and function of the hepatocytes.[6][12]

2. Compound Incubation:

-

Treat the SCHH with the test compound (e.g., Obeticholic acid) for a specified period (e.g., 72 hours).

3. Sample Collection and Analysis:

-

Collect samples from the cell lysate, bile canaliculi (using a buffer system that maintains tight junction integrity), and the culture medium.

-

Analyze the samples for the parent compound and its metabolites using LC-MS/MS.

-

The expression of relevant genes (e.g., CYP7A1, BSEP, SHP) can be measured by qPCR to assess the pharmacological effect of the compound.[6][13]

Conclusion

This compound is a key active metabolite of Obeticholic acid, contributing significantly to its overall pharmacological effect as a potent FXR agonist. Understanding its formation, pharmacokinetic properties, and mechanism of action is crucial for the continued development and optimization of FXR-targeted therapies for liver and metabolic diseases. The experimental protocols outlined in this guide provide a foundation for further research into the complex biology of Obeticholic acid and its metabolites.

References

- 1. aragen.com [aragen.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A formulation-enabled preclinical efficacy assessment of a farnesoid X receptor agonist, GW4064, in hamsters and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sandwich-cultured hepatocytes: utility for in vitro exploration of hepatobiliary drug disposition and drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Intestinal microflora conversion of Tauro-obeticholic acid

An In-depth Technical Guide to the Intestinal Microflora Conversion of Tauro-obeticholic Acid

Obeticholic acid (OCA) is a potent, selective farnesoid X receptor (FXR) agonist and a semisynthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA). It is utilized in the treatment of primary biliary cholangitis (PBC). Following administration, OCA is absorbed and undergoes conjugation in the liver, primarily with the amino acid taurine (B1682933), to form this compound (T-OCA).[1] This conjugated form is the primary metabolite circulating in the enterohepatic system. The intestinal microflora plays a critical role in the biotransformation of T-OCA, primarily by reconverting it back to its active form, OCA, through enzymatic action.[1] This guide details the microbial conversion process, the enzymes and bacteria involved, the downstream signaling effects, and the experimental methodologies used to study these interactions.

The Core Conversion Pathway: T-OCA Deconjugation

The principal conversion of T-OCA within the intestine is deconjugation, a hydrolysis reaction that cleaves the amide bond between the obeticholic acid molecule and the taurine moiety. This process is exclusively mediated by the enzymatic activity of the resident gut microbiota.

Enzymology: Bile Salt Hydrolases (BSH)

The deconjugation of taurine-conjugated bile acids like T-OCA is catalyzed by a family of enzymes known as bile salt hydrolases (BSH). BSHs are expressed by a wide variety of intestinal bacteria.[2][3] The reaction is a critical step in the enterohepatic circulation of bile acids, as deconjugated bile acids are generally more hydrophobic and can be further metabolized by other microbial enzymes or reabsorbed by the host.

Key Microbial Players

A broad range of anaerobic bacteria found in the gut possess BSH enzymes. While specific studies focusing exclusively on T-OCA are limited, the BSH activity is widespread across several major phyla. Key genera known to harbor BSH activity and therefore likely contribute to T-OCA deconjugation include:

-

Firmicutes: Lactobacillus, Clostridium, Eubacterium

-

Bacteroidetes: Bacteroides

-

Actinobacteria: Bifidobacterium

The administration of OCA has been shown to lead to an increase in Gram-positive bacteria, including species of Lactococcus, Streptococcus, and Lactobacillus, suggesting a complex interplay where the drug and its metabolites can modulate the microbial community that is also responsible for its metabolism.[4]

Downstream Signaling of the Microbial Metabolite OCA

Once T-OCA is deconjugated by the gut microbiota to produce OCA, the latter acts as a powerful signaling molecule, primarily through the activation of the Farnesoid X Receptor (FXR).

FXR Activation Pathway

FXR is a nuclear receptor highly expressed in the liver and intestine.[5] The microbially-generated OCA binds to and activates FXR in the enterocytes of the ileum. This activation leads to the induction of Fibroblast Growth Factor 15 (FGF15) in mice and its human ortholog FGF19. FGF15/19 is then secreted into the portal circulation, travels to the liver, and acts on hepatocytes to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] This feedback loop is a central mechanism for maintaining bile acid homeostasis.

The following diagram illustrates the microbial conversion of T-OCA and the subsequent activation of the FXR signaling pathway.

Caption: Microbial conversion of T-OCA and subsequent FXR signaling.

Quantitative Data

Specific quantitative data on the conversion rates of T-OCA by distinct microbial species are not extensively detailed in the public literature. However, data from broader studies on taurine-conjugated bile acids and the effects of OCA on the gut microbial environment provide valuable context.

Table 1: Impact of OCA Administration on Gut Microbiota and Bile Acid Metabolism

| Parameter | Observation | Bacterial Genera Affected | Reference |

|---|---|---|---|

| Microbial Composition | Significant increase in Gram-positive bacteria. | Lactococcus, Streptococcus, Lactobacillus casei, Lactobacillus paracasei | [4] |

| Bacterial Metabolic Pathways | 135 metabolic pathways significantly affected, primarily associated with the increased Gram-positive species. | L. lactis, S. thermophilus, L. casei/paracasei | [4] |

| Bile Acid Pool | Decreased luminal bile acid concentrations in the small intestine. | Not Applicable |[4] |

Experimental Protocols

Investigating the microbial conversion of T-OCA involves a combination of anaerobic microbiology, analytical chemistry, and molecular biology techniques.

In Vitro T-OCA Deconjugation Assay using Fecal Slurry

This protocol provides a method to assess the rate of T-OCA deconjugation by a mixed microbial community from fecal samples.

1. Preparation of Fecal Slurry:

- Homogenize fresh fecal samples (1:10 w/v) in anaerobic phosphate-buffered saline (PBS) containing a reducing agent (e.g., 0.05% cysteine-HCl).

- Perform this step inside an anaerobic chamber to maintain the viability of obligate anaerobes.

- Centrifuge the slurry at low speed (e.g., 500 x g for 5 minutes) to pellet large debris. The supernatant serves as the microbial inoculum.

2. Incubation:

- In the anaerobic chamber, add the fecal supernatant to an anaerobic culture medium (e.g., Brain Heart Infusion broth supplemented with yeast extract, hemin, and vitamin K).

- Spike the culture with a known concentration of T-OCA (e.g., 50 µM).

- Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

3. Sample Processing and Analysis:

- Quench the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile.

- Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to precipitate proteins.

- Analyze the supernatant for concentrations of T-OCA and OCA using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[6]

The following diagram outlines this experimental workflow.

Caption: Workflow for in vitro T-OCA deconjugation analysis.

Quantification of BSH Gene Abundance via qPCR

This protocol allows for the quantification of the genetic potential for bile acid deconjugation within a microbial community.

1. DNA Extraction:

- Extract total microbial DNA from fecal samples or culture pellets using a commercially available kit optimized for complex matrices (e.g., stool DNA extraction kit).

2. qPCR Assay:

- Use universal primers targeting conserved regions of the bile salt hydrolase (BSH) gene.

- Prepare a reaction mixture containing SYBR Green master mix, forward and reverse BSH primers, and the extracted DNA template.

- Run the qPCR on a thermal cycler with appropriate cycling conditions.

- Include a standard curve of a known BSH gene copy number to allow for absolute quantification.

- Normalize BSH gene abundance to the total bacterial abundance by also running a qPCR for the 16S rRNA gene.[6]

Conclusion

The conversion of this compound to obeticholic acid is a critical step in its mechanism of action, entirely dependent on the BSH enzymes produced by the intestinal microflora. This biotransformation releases the active FXR agonist, which then modulates host bile acid synthesis and metabolism through the FXR-FGF19 signaling axis. Understanding this intricate host-microbe interaction is paramount for drug development professionals, as variations in the gut microbiome composition and function can significantly influence the pharmacokinetic and pharmacodynamic profile of OCA. The methodologies outlined provide a framework for researchers to further investigate this relationship, paving the way for personalized therapeutic strategies that consider the metabolic capacity of a patient's microbiome.

References

- 1. caymanchem.com [caymanchem.com]

- 2. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cris.vtt.fi [cris.vtt.fi]

- 6. Functional Microbiomics: Evaluation of Gut Microbiota-Bile Acid Metabolism Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of Tauro-obeticholic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-obeticholic acid (T-OCA) is the taurine-conjugated form of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist. As a modified bile acid, T-OCA's cellular uptake and transport are critical determinants of its pharmacokinetics, pharmacodynamics, and ultimately its therapeutic efficacy in cholestatic liver diseases and other metabolic disorders. This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular transport of T-OCA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanisms of this compound Cellular Transport

The cellular transport of T-OCA is orchestrated by a series of specialized transporter proteins located on the apical and basolateral membranes of hepatocytes (liver cells) and enterocytes (intestinal cells). These transporters mediate the efficient uptake, efflux, and enterohepatic circulation of T-OCA, mirroring the pathways of endogenous bile acids.

Hepatic Uptake (Sinusoidal Membrane)

The initial step in the hepatic clearance of T-OCA from the bloodstream is its uptake into hepatocytes across the sinusoidal (basolateral) membrane. This process is primarily mediated by two major classes of transporters:

-

Na+-Taurocholate Cotransporting Polypeptide (NTCP) : A sodium-dependent transporter that plays a crucial role in the uptake of conjugated bile acids from the portal blood into hepatocytes.[1][2][3] T-OCA has been identified as a substrate for NTCP.[4]

-

Organic Anion Transporting Polypeptides (OATPs) : Specifically OATP1B1 and OATP1B3, which are sodium-independent transporters responsible for the uptake of a wide range of endogenous compounds, including conjugated bile acids.[5][6][7][8]

Hepatic Efflux (Canalicular Membrane)

Following its uptake into hepatocytes, T-OCA is secreted into the bile canaliculi for subsequent excretion. This efflux is an active, ATP-dependent process mediated by:

-

Bile Salt Export Pump (BSEP) : The primary transporter responsible for the canalicular secretion of monovalent bile salts, including tauro-conjugated bile acids.

-

Multidrug Resistance-Associated Protein 2 (MRP2) : This transporter also contributes to the biliary excretion of conjugated bile acids, particularly sulfated and glucuronidated forms.

Intestinal Absorption (Apical Membrane of Enterocytes)

In the terminal ileum, T-OCA that has been secreted into the bile can be reabsorbed back into the systemic circulation. This crucial step in the enterohepatic circulation is mediated by the:

-

Apical Sodium-dependent Bile Acid Transporter (ASBT) : This transporter is responsible for the active uptake of conjugated bile acids from the intestinal lumen into enterocytes.[8][9][10][11][12] T-OCA is a potent competitor for uptake via ASBT.[4]

Quantitative Data on Transporter Interactions

While specific kinetic parameters (Km, Vmax) for this compound are not extensively reported in publicly available literature, the following table summarizes the available quantitative data and provides reference values for the prototypical tauro-conjugated bile acid, taurocholic acid (TCA).

| Transporter | Substrate/Inhibitor | Parameter | Value | Cell System/Assay Conditions | Reference |

| NTCP | This compound | % Inhibition of TCA uptake | ~70% (at 10 µM T-OCA) | U2OS cells expressing NTCP | [4] |

| Taurocholic acid | Km | 17.8 ± 5.0 µM | Sf9 membrane vesicles expressing BSEP | [13] | |

| ASBT | This compound | % Inhibition of TCA uptake | ~68% (at 10 µM T-OCA) | U2OS cells expressing ASBT | [4] |

| 264W94 (inhibitor) | Ki | 0.2 µM | CHO cells expressing human ASBT | [12] | |

| Taurocholic acid | Km | 5.03 µM | Not specified | [14] | |

| OATP1B1 | Taurocholic acid | Km | 47.1 µM | HEK293 cells overexpressing OATP1B1 | [6] |

| Glyco-conjugated bile acids | Km | 0.74–14.7 µM | HEK293 cells overexpressing OATP1B1 | [6] | |

| OATP1B3 | Taurocholic acid | Km | 42.2 µM | HEK293 cells overexpressing OATP1B3 | [6] |

| Glyco-conjugated bile acids | Km | 0.47–15.3 µM | HEK293 cells overexpressing OATP1B3 | [6] | |

| BSEP | Taurocholic acid | Km | 17.8 ± 5.0 µM | Sf9 membrane vesicles expressing BSEP | [13] |

| Vmax | 286.2 ± 28.2 pmol/mg protein/min | Sf9 membrane vesicles expressing BSEP | [13] | ||

| MRP2 | Taurocholic acid | - | Not a significant substrate | - |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular transport of this compound. These protocols are based on methodologies reported for other tauro-conjugated bile acids and can be adapted for T-OCA.

Cell-Based Uptake Assay (for NTCP, ASBT, OATPs)

Objective: To determine the kinetics of T-OCA uptake mediated by a specific transporter expressed in a mammalian cell line.

Materials:

-

HEK293, CHO, or U2OS cells stably transfected with the transporter of interest (e.g., NTCP, ASBT, OATP1B1, OATP1B3).

-

Wild-type (non-transfected) cells as a negative control.

-

Radiolabeled [3H]- or [14C]-Tauro-obeticholic acid (if available) or a suitable fluorescently labeled T-OCA analog.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Scintillation cocktail and scintillation counter (for radiolabeled compounds) or a fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the transfected and wild-type cells in 24- or 48-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with pre-warmed uptake buffer and pre-incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: Remove the pre-incubation buffer and add the uptake buffer containing various concentrations of labeled T-OCA. For inhibition studies, include the inhibitor at various concentrations.

-

Uptake Termination: After a specified time (e.g., 1-5 minutes, determined from initial time-course experiments), rapidly terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

-

Quantification:

-

For radiolabeled T-OCA, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

For fluorescently labeled T-OCA, measure the fluorescence of the cell lysate using a plate reader.

-

-

Data Analysis: Normalize the uptake to the protein concentration in each well. Subtract the uptake in wild-type cells from that in transfected cells to determine transporter-specific uptake. Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. For inhibition studies, calculate the IC50 or Ki value.

Vesicular Transport Assay (for BSEP and MRP2)

Objective: To measure the ATP-dependent transport of T-OCA into inside-out membrane vesicles expressing BSEP or MRP2.

Materials:

-

Inside-out membrane vesicles prepared from Sf9 insect cells or mammalian cells overexpressing BSEP or MRP2.

-

Control membrane vesicles (from non-transfected cells).

-

Radiolabeled [3H]- or [14C]-Tauro-obeticholic acid.

-

Transport buffer (containing sucrose, MgCl2, and a buffer like MOPS or Tris).

-

ATP and AMP solutions.

-

Rapid filtration apparatus with glass fiber filters.

Procedure:

-

Vesicle Preparation: Thaw the membrane vesicles on ice.

-

Reaction Mixture: Prepare a reaction mixture containing the transport buffer, radiolabeled T-OCA, and either ATP (for active transport) or AMP (as a negative control). For inhibition studies, include the inhibitor in the reaction mixture.

-

Transport Initiation: Initiate the transport by adding the membrane vesicles to the pre-warmed reaction mixture at 37°C.

-

Transport Termination: At specific time points, take an aliquot of the reaction mixture and immediately add it to ice-cold stop solution to terminate the transport.

-

Filtration: Rapidly filter the mixture through a glass fiber filter to separate the vesicles from the transport medium. Wash the filters with ice-cold stop solution to remove non-transported substrate.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity retained on the filters.

-

Data Analysis: Subtract the radioactivity in the AMP-containing samples from the ATP-containing samples to determine the ATP-dependent transport. Calculate the initial rate of transport and determine the kinetic parameters (Km and Vmax) or inhibitory constants (IC50/Ki).

Signaling Pathways

This compound, as a potent FXR agonist, significantly influences intracellular signaling pathways that regulate bile acid homeostasis, lipid metabolism, and inflammation.

Farnesoid X Receptor (FXR) Signaling

Obeticholic acid is a potent activator of FXR.[11][15][16] Upon binding of T-OCA (or its de-conjugated form, OCA), FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[17][18]

Key downstream effects of FXR activation by T-OCA include:

-

Repression of Bile Acid Synthesis: Upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[17]

-

Stimulation of Bile Acid Efflux: Increased expression of the BSEP transporter, promoting the secretion of bile acids from hepatocytes into the bile.[17]

-

Inhibition of Hepatic Bile Acid Uptake: Downregulation of the NTCP transporter, reducing the uptake of bile acids from the blood into the liver.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

As a bile acid, T-OCA is also expected to activate TGR5, a G-protein coupled receptor expressed in various cell types, including cholangiocytes and macrophages.[1][10][19]

Activation of TGR5 by T-OCA can lead to:

-

Increased Intracellular cAMP: TGR5 activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[1][19]

-

Activation of Protein Kinase A (PKA): cAMP activates PKA, which then phosphorylates downstream targets, leading to various cellular responses.

-

Calcium Mobilization: TGR5 signaling can also lead to an increase in intracellular calcium concentrations.[10]

Visualizations

Cellular Transport Mechanisms of this compound

Caption: Hepatic uptake and efflux of this compound.

Intestinal Reabsorption of this compound

Caption: Reabsorption of this compound in the ileum.

FXR Signaling Pathway Activated by this compound

Caption: FXR signaling cascade initiated by this compound.

TGR5 Signaling Pathway Activated by this compound

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Systemic ASBT inactivation protects against liver damage in obstructive cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Obeticholic acid improves hepatic bile acid excretion in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preference of Conjugated Bile Acids over Unconjugated Bile Acids as Substrates for OATP1B1 and OATP1B3 | PLOS One [journals.plos.org]

- 7. Human organic anion transporter 1B1 and 1B3 function as bidirectional carriers and do not mediate GSH-bile acid cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of taurochenodeoxycholic acid on Ca2+/CaM signalling mediated by the TGR5 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ileal bile acid transporter inhibition, CYP7A1 induction, and antilipemic action of 264W94 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

Tauro-Obeticholic Acid's Impact on Gene Expression in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of tauro-obeticholic acid (T-OCA) on gene expression in liver cells. As the taurine (B1682933) conjugate of obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, T-OCA's biological activities are primarily attributed to OCA. This document summarizes the key molecular mechanisms, quantitative gene expression changes, and the experimental protocols used to elucidate these effects, offering a comprehensive resource for researchers in hepatology and drug development.

Core Mechanism of Action: FXR Activation

Obeticholic acid is a synthetic analogue of the primary bile acid chenodeoxycholic acid (CDCA) and is a powerful activator of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[3][4] Upon activation by OCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2]

The primary consequence of FXR activation in hepatocytes is the transcriptional regulation of genes involved in bile acid synthesis and transport. This leads to a reduction in the intracellular concentration of bile acids, thereby protecting liver cells from bile acid-induced toxicity.[5]

Quantitative Analysis of Gene Expression Changes

The following tables summarize the quantitative changes in the expression of key genes in human liver cells following treatment with obeticholic acid. These data are compiled from studies utilizing primary human hepatocytes and human precision-cut liver slices.

Table 1: Upregulated Genes in Human Liver Cells by Obeticholic Acid

| Gene | Gene Product | Function | Fold Change | Concentration | Treatment Duration | Cell Type | Reference |

| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional repressor of bile acid synthesis | 3.7 ± 0.2 | 1 µM | 72 hours | Sandwich-cultured human hepatocytes | [5] |

| ABCB11 | Bile Salt Export Pump (BSEP) | Canalicular efflux of bile acids | 6.4 ± 0.8 | 1 µM | 72 hours | Sandwich-cultured human hepatocytes | [5] |

| ABCB4 | Multidrug Resistance Protein 3 (MDR3) | Phospholipid transporter into bile | - | - | 24 hours | Human precision-cut liver slices | [3] |

| SLC51A | Organic Solute Transporter Alpha (OSTα) | Basolateral efflux of bile acids | 6.4 ± 0.2 | 1 µM | 72 hours | Sandwich-cultured human hepatocytes | [5] |

| SLC51B | Organic Solute Transporter Beta (OSTβ) | Basolateral efflux of bile acids | 42.9 ± 7.9 | 1 µM | 72 hours | Sandwich-cultured human hepatocytes | [5] |

| FGF19 | Fibroblast Growth Factor 19 | Hormone that suppresses bile acid synthesis | 735 ± 63 | 1 µM | 72 hours | Sandwich-cultured human hepatocytes | [5] |

Table 2: Downregulated Genes in Human Liver Cells by Obeticholic Acid

| Gene | Gene Product | Function | Fold Change | Concentration | Treatment Duration | Cell Type | Reference |

| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis | 99% reduction | 1 µM | 72 hours | Sandwich-cultured human hepatocytes | [5] |

| CYP27A1 | Sterol 27-hydroxylase | Enzyme in the alternative bile acid synthesis pathway | - | 0.5 µM & 10 µM | 48 hours | Primary human hepatocytes | [6] |

| CYP1A2 | Cytochrome P450 1A2 | Drug metabolism | - | 10 µM | 48 hours | Primary human hepatocytes | [6] |

| CYP3A4 | Cytochrome P450 3A4 | Drug metabolism | - | 10 µM | 48 hours | Primary human hepatocytes | [6] |

Signaling Pathways Modulated by this compound

The activation of FXR by OCA triggers a cascade of signaling events that ultimately alter the gene expression profile of the hepatocyte. The central pathway involves the direct transcriptional regulation of FXR target genes.

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the effects of OCA on gene expression in liver cells.

Cell Culture and Treatment

-

Primary Human Hepatocytes: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates. Cells are maintained in hepatocyte culture medium. For experiments, cells are treated with OCA dissolved in a vehicle (e.g., DMSO) at concentrations typically ranging from 0.5 µM to 10 µM for 24 to 72 hours.[5][6]

-

Human Precision-Cut Liver Slices (hPCLS): hPCLS are prepared from fresh human liver tissue and cultured in a specialized medium. Slices are then treated with OCA for a specified period, for example, 24 hours.[3]

-

Sandwich-Cultured Human Hepatocytes (SCHH): Primary human hepatocytes are cultured between two layers of collagen, which helps to maintain their differentiated phenotype. SCHH are treated with various concentrations of OCA for up to 72 hours to assess dose-dependent effects on gene expression.[5]

RNA Extraction and Gene Expression Analysis

A standardized workflow is followed for analyzing gene expression changes.

References

- 1. GSE76163 - Gene expression profiling in human precision-cut liver slices upon treatment with the FXR agonist obeticholic acid - OmicsDI [omicsdi.org]

- 2. Liver Cell Atlas [livercellatlas.org]

- 3. Gene expression profiling in human precision cut liver slices in response to the FXR agonist obeticholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Obeticholic Acid—A Pharmacological and Clinical Review [mdpi.com]

- 5. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacotoxicology of Clinically-Relevant Concentrations of Obeticholic Acid in an Organotypic Human Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tauro-obeticholic Acid in Primary Biliary Cholangitis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small bile ducts, leading to cholestasis, fibrosis, and eventual liver failure. Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent for PBC. Upon administration, OCA is rapidly conjugated in the liver to form its active metabolites, glyco-obeticholic acid and tauro-obeticholic acid (TOCA). TOCA, the taurine (B1682933) conjugate of OCA, is a key active metabolite that plays a crucial role in mediating the therapeutic effects of its parent compound. This technical guide provides an in-depth overview of the role of TOCA in preclinical models of PBC, focusing on its mechanism of action, available experimental data, and the methodologies used to assess its efficacy. While direct experimental evidence for TOCA is limited, its function is intrinsically linked to that of OCA through their shared agonism of the FXR.

Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway

This compound, like its parent compound obeticholic acid, exerts its therapeutic effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR is a master regulator of bile acid, lipid, and glucose homeostasis.

Activation of FXR by TOCA initiates a cascade of signaling events that collectively ameliorate the pathophysiology of PBC:

-

Inhibition of Bile Acid Synthesis: FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This leads to a reduction in the overall bile acid pool, alleviating the toxic burden on the liver.

-

Promotion of Bile Acid Transport: FXR activation upregulates the expression of the bile salt export pump (BSEP), a key transporter responsible for pumping bile acids out of hepatocytes and into the bile canaliculi. This enhances the excretion of bile acids from the liver.

-

Enterohepatic FGF19 Signaling: In the intestine, FXR activation by bile acids (including reabsorbed TOCA) stimulates the release of Fibroblast Growth Factor 19 (FGF19). FGF19 travels to the liver and acts on its receptor, FGFR4, to further suppress CYP7A1 expression, providing an additional layer of negative feedback on bile acid synthesis.

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have direct anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor NF-κB.[1] Furthermore, by modulating hepatic stellate cell activation, the primary cell type responsible for liver fibrosis, FXR agonism can attenuate the progression of liver scarring.[1]

The following diagram illustrates the core FXR signaling pathway activated by this compound.

Caption: FXR signaling pathway activated by this compound.

Preclinical Evidence in Primary Biliary Cholangitis Models

The two most common and well-characterized animal models used to study PBC and the effects of FXR agonists are:

-

Bile Duct Ligation (BDL) Model: This surgical model involves the ligation of the common bile duct, leading to obstructive cholestasis, bile duct proliferation, inflammation, and fibrosis, mimicking key features of PBC.

-

Mdr2 (Abcb4) Knockout Mouse Model: These mice lack the Mdr2 gene (the murine homolog of the human ABCB4 gene), which encodes a canalicular phospholipid transporter. The absence of phospholipids (B1166683) in the bile leads to bile duct injury, chronic inflammation, and progressive fibrosis, closely resembling the pathology of primary sclerosing cholangitis and sharing features with PBC.

The following tables summarize key quantitative findings from preclinical studies of Obeticholic Acid in these models.

Table 1: Effects of Obeticholic Acid on Serum Biomarkers in PBC Models

| Parameter | Animal Model | Treatment Group | Change from Control | Reference |

| Alanine Aminotransferase (ALT) | BDL Rats | OCA | ↓ | [1] |

| Aspartate Aminotransferase (AST) | BDL Rats | OCA | ↓ | [1] |

| Alkaline Phosphatase (ALP) | BDL Rats | OCA | ↓ | [1] |

| Total Bilirubin | BDL Rats | OCA | ↓ | [1] |

| Total Bile Acids | Mdr2-/- mice | OCA | ↓ | [2] |

Table 2: Effects of Obeticholic Acid on Liver Histopathology and Fibrosis in PBC Models

| Parameter | Animal Model | Treatment Group | Change from Control | Reference |

| Liver Fibrosis (Sirius Red Staining) | BDL Rats | OCA | ↓ | [1] |

| Hepatic Hydroxyproline Content | BDL Rats | OCA | ↓ | [1] |

| α-Smooth Muscle Actin (α-SMA) Expression | BDL Rats | OCA | ↓ | [1] |

| Collagen Type 1 (Col1a1) mRNA | BDL Rats | OCA | ↓ | [1] |

| Transforming Growth Factor-β (TGF-β) mRNA | BDL Rats | OCA | ↓ | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the induction of PBC models and the subsequent analysis of therapeutic efficacy.

Bile Duct Ligation (BDL) in Mice

This protocol describes the surgical procedure to induce obstructive cholestasis.

-

Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the abdominal area and sterilize with an antiseptic solution.

-

Surgical Procedure: Make a midline laparotomy to expose the abdominal cavity. Gently retract the intestines to visualize the common bile duct. Carefully dissect the common bile duct from the surrounding tissue. Ligate the bile duct in two locations with surgical silk.

-

Closure: Suture the abdominal wall and skin in layers.

-

Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.

The following diagram outlines the experimental workflow for a BDL study.

Caption: Experimental workflow for a bile duct ligation (BDL) study.

Mdr2 (Abcb4) Knockout Mouse Model

This is a genetic model that spontaneously develops a PBC-like phenotype.

-

Animal Model: Obtain Mdr2-/- mice on a suitable genetic background (e.g., FVB).

-

Housing and Care: House the animals in a specific pathogen-free facility.

-

Treatment: Initiate treatment with the test compound (e.g., this compound) or vehicle at a specified age (e.g., 4-8 weeks).

-

Monitoring and Endpoint: Monitor the animals for signs of disease progression. The experimental endpoint can vary depending on the specific research question (e.g., 8-12 weeks of age for assessment of fibrosis).

Biochemical Analysis of Liver Injury

-

Serum Collection: Collect blood via cardiac puncture or tail vein bleeding and separate the serum.

-

Enzyme Assays: Use commercially available kits to measure the serum levels of:

-

Alanine Aminotransferase (ALT)

-

Aspartate Aminotransferase (AST)

-

Alkaline Phosphatase (ALP)

-

Total Bilirubin

-

-

Bile Acid Measurement: Quantify total serum bile acids using an enzymatic assay or specific bile acid species using liquid chromatography-mass spectrometry (LC-MS).

Histological Analysis of Liver Fibrosis

-

Tissue Preparation: Perfuse the liver with saline and fix in 10% neutral buffered formalin. Embed the tissue in paraffin.

-

Staining: Section the paraffin-embedded liver tissue and stain with:

-

Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and necrosis.

-

Sirius Red: To visualize and quantify collagen deposition (fibrosis).

-

-

Immunohistochemistry: Perform immunohistochemical staining for markers of hepatic stellate cell activation, such as α-Smooth Muscle Actin (α-SMA).

-